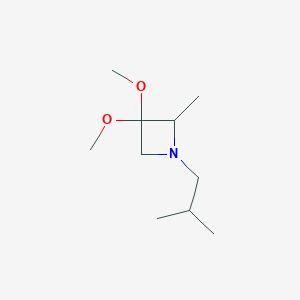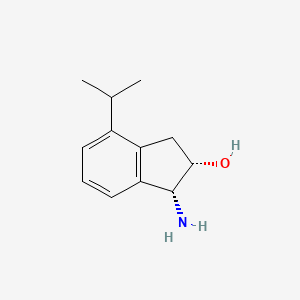
6-(Aziridin-1-yl)-9-ethylpurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aziridin-1-yl)-9-ethylpurine is a compound that features a purine base with an aziridine ring attached at the 6-position and an ethyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aziridin-1-yl)-9-ethylpurine typically involves the introduction of the aziridine ring through aziridination reactions. One common method is the reaction of a purine derivative with an aziridine precursor under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of aziridine compounds, including this compound, often involves the use of high-temperature dehydration processes or catalytic methods. For example, the Nippon Shokubai process utilizes an oxide catalyst at elevated temperatures to achieve the desired transformation .
Chemical Reactions Analysis
Types of Reactions: 6-(Aziridin-1-yl)-9-ethylpurine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to different amine derivatives.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products: The major products formed from these reactions include various amine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-(Aziridin-1-yl)-9-ethylpurine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a DNA-interacting agent due to the presence of the aziridine ring.
Medicine: Explored for its anticancer properties, as aziridine-containing compounds can alkylate DNA and inhibit tumor growth.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Aziridin-1-yl)-9-ethylpurine involves the interaction of the aziridine ring with biological molecules. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can alkylate DNA or proteins. This alkylation can disrupt normal cellular processes, leading to cell death, which is particularly useful in anticancer applications .
Comparison with Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Mitomycin C: A chemotherapeutic agent with an aziridine ring that alkylates DNA.
Azinomycin B: An antitumor antibiotic that also contains an aziridine ring.
Uniqueness: 6-(Aziridin-1-yl)-9-ethylpurine is unique due to its specific substitution pattern on the purine base, which can influence its reactivity and biological activity. The presence of both the aziridine ring and the ethyl group provides distinct chemical properties that can be leveraged for targeted applications .
Properties
CAS No. |
90559-83-4 |
|---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
6-(aziridin-1-yl)-9-ethylpurine |
InChI |
InChI=1S/C9H11N5/c1-2-13-6-12-7-8(13)10-5-11-9(7)14-3-4-14/h5-6H,2-4H2,1H3 |
InChI Key |
NIHNWMBQXGAKBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one](/img/structure/B11906463.png)
![6',7'-Dimethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11906466.png)


![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)

![(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B11906496.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B11906498.png)


![Imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B11906510.png)

